Ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-5-carboxylate, which is then formylated using formamide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the formamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamidomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The formamidomethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-(methylthio)-1,3-thiazole-5-carboxylate
- Ethyl 2-(hydroxymethyl)-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the formamidomethyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug design and other applications where specific interactions are crucial.
Properties
CAS No. |
919509-87-8 |
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Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-8(12)6-3-10-7(14-6)4-9-5-11/h3,5H,2,4H2,1H3,(H,9,11) |
InChI Key |
RFBUTNFRLMYWFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)CNC=O |
Origin of Product |
United States |
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